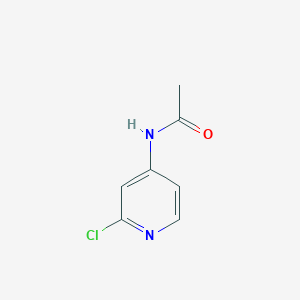

N-(2-chloropyridin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-chloropyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUPWNHYRNYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365980 | |

| Record name | N-(2-chloropyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-82-9 | |

| Record name | N-(2-chloropyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-chloropyridin-4-yl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-chloropyridin-4-yl)acetamide

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a significant portion of approved pharmaceuticals. This guide provides an in-depth technical overview of this compound (CAS No. 13602-82-9), a key synthetic intermediate whose structural features offer a powerful platform for chemical diversification and the development of novel therapeutic agents.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core characteristics. We will delve into its physicochemical properties, establish a robust synthetic protocol grounded in established chemical principles, predict its spectral signature, and explore its chemical reactivity. The narrative emphasizes the causality behind experimental choices and highlights the molecule's potential as a versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a chloro group at the 2-position and an acetamide group at the 4-position. These features impart specific reactivity and hydrogen bonding capabilities crucial for its role in organic synthesis and medicinal chemistry.

While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established and compared with its close structural isomers to provide a reliable profile for laboratory use.

| Property | Data for this compound | Comparative Data for Isomer N-(4-chloropyridin-2-yl)acetamide |

| CAS Number | 13602-82-9[1][2] | 245056-66-0[3][4] |

| Molecular Formula | C₇H₇ClN₂O[1][2] | C₇H₇ClN₂O[3][4] |

| Molecular Weight | 170.60 g/mol [1][2] | 170.59 g/mol [3] |

| Physical Form | Solid[2] | Solid |

| Purity (Typical) | ≥98%[2] | ≥98%[4] |

| Boiling Point | Not available | ~356°C (Predicted)[5] |

Synthesis and Purification Protocol

The most direct and widely adopted method for synthesizing N-aryl acetamides is the acylation of an appropriate aniline derivative. For this compound, this involves the reaction of 4-amino-2-chloropyridine with an acetylating agent.

Synthetic Rationale and Causality

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 4-amino-2-chloropyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Choice of Acetylating Agent : Acetic anhydride is often preferred for its moderate reactivity and less hazardous byproducts (acetic acid). Acetyl chloride is more reactive but generates hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.

-

Role of Base : When using acetyl chloride, a non-nucleophilic tertiary amine base such as triethylamine or pyridine is essential. It serves as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

-

Solvent Selection : An inert aprotic solvent like dichloromethane (DCM), chloroform, or 1,2-dichloroethane is typically used to dissolve the reactants without participating in the reaction.[6]

-

Purification : The product is typically a solid that can be purified effectively by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to remove unreacted starting materials and byproducts.[6]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Protocol

-

Reaction Setup : To a round-bottom flask charged with 4-amino-2-chloropyridine (1.0 eq) and a magnetic stirrer, add anhydrous dichloromethane (DCM, ~10 mL per gram of amine).

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Acylation : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the temperature remains below 5°C during the addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent like acetonitrile to obtain the pure this compound.[6]

Spectral Characterization (Predicted)

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~9.0-9.5 ppm (s, 1H, N-H)δ ~8.2 ppm (d, 1H, H6)δ ~7.8 ppm (s, 1H, H3)δ ~7.5 ppm (d, 1H, H5)δ ~2.2 ppm (s, 3H, CH₃) | The amide proton (N-H) is expected to be a broad singlet at a downfield chemical shift. The pyridine protons will appear in the aromatic region with splitting patterns characteristic of a 2,4-disubstituted ring. The acetyl methyl group will be a singlet in the aliphatic region. |

| ¹³C NMR | δ ~169 ppm (C=O)δ ~152-155 ppm (C2, C4)δ ~110-125 ppm (C3, C5, C6)δ ~24 ppm (CH₃) | The amide carbonyl carbon is the most downfield signal. The carbons directly attached to heteroatoms (C2 and C4) will also be downfield. Other ring carbons and the methyl carbon will appear at more upfield shifts. |

| IR Spectroscopy | ~3350 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch, Amide I)~1550 cm⁻¹ (C=C/C=N stretch)~750-800 cm⁻¹ (C-Cl stretch) | These frequencies are characteristic of N-aryl amides. The N-H and C=O stretches are particularly strong and useful for identification. The values are based on data from closely related isomers.[8] |

| Mass Spectrometry | [M]⁺ at m/z = 170[M+2]⁺ at m/z = 172 | The molecular ion peak will appear at m/z 170. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2] peak with an intensity approximately one-third of the molecular ion peak is expected, confirming the presence of a single chlorine atom.[7] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which allows for its use as a versatile scaffold in building more complex molecules. The acetamide group often serves to modulate the electronic properties of the ring and can act as a hydrogen bond donor/acceptor, while the chloro group is a key handle for diversification.

Key Reaction Sites

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]

- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Elucidation of N-(2-chloropyridin-4-yl)acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. N-(2-chloropyridin-4-yl)acetamide (C₇H₇ClN₂O) represents a scaffold of significant interest in medicinal chemistry, yet its complete experimental spectroscopic data is not widely available in the public domain. This technical guide provides a comprehensive, field-proven framework for the structural elucidation of this compound. By synergistically integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document outlines not just the "what" but the "why" behind the analytical choices, ensuring a self-validating and robust characterization workflow. This guide is designed to empower researchers to confidently identify and characterize this compound and structurally related molecules.

Introduction: The Imperative for Rigorous Structural Verification

The structure elucidation process is, therefore, not a mere procedural checklist but a logical, deductive science. It involves a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle. The convergence of data from orthogonal techniques provides the highest level of confidence in the final structural assignment. This guide will walk through the essential spectroscopic techniques, detailing the experimental rationale and the interpretation of the expected data for this compound.

The Strategic Workflow for Structure Elucidation

A robust workflow for small molecule characterization ensures that the data collected is both high-quality and complementary. The following diagram illustrates the logical progression from sample preparation to the final, confirmed structure.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Glimpse of Molecular Identity

Mass spectrometry provides the molecular weight and elemental composition, which are fundamental to confirming the chemical formula. For this compound (C₇H₇ClN₂O), the expected monoisotopic mass is 170.0247 g/mol .

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in an LC-MS grade solvent such as acetonitrile or methanol. Further dilute to a working concentration of 1-10 µg/mL with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

-

Chromatographic Separation :

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate : 0.3-0.5 mL/min.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometry Parameters :

-

Ionization Mode : Electrospray Ionization (ESI), positive mode. ESI is chosen for its suitability for polar molecules like the target compound.[2]

-

Scan Range : m/z 50-500.

-

Data Acquisition : Full scan for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis.

-

Collision Energy : Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Data Interpretation: Key Signatures

Molecular Ion Peak ([M+H]⁺) : In positive ESI mode, the compound will be protonated, and the primary signal to look for is the [M+H]⁺ ion at m/z 171.0325 .

The Chlorine Isotopic Pattern : A definitive feature for a chlorine-containing compound is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl and another, two mass units higher, for the molecule with ³⁷Cl.[3][4] The expected intensity ratio of the M peak to the M+2 peak is approximately 3:1 .[4][5][6]

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Key Information Provided |

| [M+H]⁺ (with ³⁵Cl) | 171.0325 | Confirms the molecular weight of the primary isotope. |

| [M+2+H]⁺ (with ³⁷Cl) | 173.0296 | Confirms the presence of one chlorine atom (ratio ~3:1).[4][5][6] |

Fragmentation Analysis (MS/MS) : Tandem MS of the parent ion (m/z 171) provides structural information. The fragmentation is expected to occur at the most labile bonds, primarily the amide linkage.

Caption: Predicted fragmentation of this compound in MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key functional groups in this compound are the secondary amide and the substituted pyridine ring.

Experimental Protocol: FTIR Analysis

-

Sample Preparation : For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Characteristic Absorption Bands

The IR spectrum will be dominated by vibrations from the amide group.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3300-3100 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide. |

| ~1680-1650 | C=O Stretch (Amide I) | Secondary Amide | A strong, sharp absorption characteristic of the amide carbonyl group.[7][8] |

| ~1560-1530 | N-H Bend (Amide II) | Secondary Amide | A combination of N-H bending and C-N stretching, confirming the secondary amide structure.[7][8][9] |

| ~1600 & ~1475 | C=C and C=N Stretches | Pyridine Ring | Aromatic ring vibrations. |

| ~850-800 | C-H Out-of-plane Bend | 1,2,4-trisubstituted Pyridine | Bending pattern can be indicative of the substitution on the aromatic ring. |

| ~750-700 | C-Cl Stretch | Chloroalkane (on sp² carbon) | Confirms the presence of the chlorine-carbon bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation :

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of compounds and its high boiling point.[10]

-

Concentration : For a small molecule (MW ~170), a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H and ¹³C NMR.[11][12]

-

-

1D NMR Acquisition :

-

¹H NMR : Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[12]

-

-

2D NMR Acquisition :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations).[14][15]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons to carbons over multiple bonds (¹H-¹³C two- and three-bond correlations), which is crucial for piecing together the molecular skeleton.[15][16]

-

Data Interpretation: Assembling the Structure

The following data is predicted based on established chemical shift principles for substituted pyridines and acetamides.[17][18]

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~10.5 | Broad Singlet | 1H | N-H | Amide protons are exchangeable and often appear as broad signals at a downfield shift. |

| ~8.3 | Doublet | 1H | H-6 | Proton adjacent to the ring nitrogen is deshielded. Coupled to H-5. |

| ~8.1 | Singlet | 1H | H-3 | Proton between the chloro and acetamido groups. Expected to be a singlet due to minimal coupling with adjacent protons. |

| ~7.8 | Doublet | 1H | H-5 | Coupled to H-6. |

| ~2.1 | Singlet | 3H | -CH₃ | Acetyl methyl protons, appearing as a singlet with no adjacent protons to couple with. |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~169 | C=O | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~152 | C-2 | Carbon bearing the chlorine atom is deshielded. |

| ~150 | C-6 | Carbon adjacent to the ring nitrogen. |

| ~148 | C-4 | Carbon bearing the acetamido group. |

| ~115 | C-5 | Aromatic carbon. |

| ~110 | C-3 | Aromatic carbon. |

| ~24 | -CH₃ | Acetyl methyl carbon, appearing in the typical aliphatic region. |

Confirmation with 2D NMR

The following diagram illustrates how 2D NMR correlations would confirm the proposed structure.

Caption: Expected 2D NMR correlations for unambiguous structure assignment.

-

COSY : A cross-peak between H-6 (~8.3 ppm) and H-5 (~7.8 ppm) would confirm their adjacent positions on the pyridine ring.

-

HSQC : This experiment would link each proton signal to its directly attached carbon, confirming the assignments in Tables 3 and 4. For example, the singlet at ~8.1 ppm would correlate to the carbon at ~110 ppm, identifying them as H-3 and C-3, respectively.

-

HMBC : This is the key to connecting the fragments. A crucial correlation would be from the N-H proton (~10.5 ppm) to the carbonyl carbon (~169 ppm) and to the pyridine carbon C-4 (~148 ppm), unequivocally linking the acetamide group to the 4-position of the pyridine ring. Further correlations from the methyl protons (~2.1 ppm) to the carbonyl carbon (~169 ppm) would confirm the acetamide fragment.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a systematic process of evidence gathering and logical deduction. By following the workflow outlined in this guide, a researcher can build a comprehensive and self-validating data package.

-

Mass Spectrometry confirms the molecular formula and the presence of a chlorine atom.

-

Infrared Spectroscopy identifies the key amide functional group.

-

NMR Spectroscopy (1D and 2D) provides the definitive connectivity map of the molecule.

The convergence of these independent lines of spectroscopic evidence provides an unassailable confirmation of the structure. This rigorous approach not only ensures the identity and quality of the compound but also upholds the principles of scientific integrity, forming a solid foundation for any subsequent research and development efforts.

References

- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation.

- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

- bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.

- Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.

- Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary.

- Stenutz, R. NMR chemical shift prediction of pyridines.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms....

- ResearchGate. Amide I and Amide II band vibrations in the infrared spectrum of BSA protein.

- Journal of the American Chemical Society. Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity.

- DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity.

- ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- Slideshare. 2D NMR Spectroscopy.

- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Chemguide. mass spectra - the M+2 peak.

- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).

- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- NIH. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide.

- Drug Discovery and Development. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- PubChem. N-(4-Chloropyridin-2-yl)acetamide.

Sources

- 1. tecan.com [tecan.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. NMR chemical shift prediction of pyridines [stenutz.eu]

- 18. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N-(2-chloropyridin-4-yl)acetamide (CAS: 13602-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-chloropyridin-4-yl)acetamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Despite the limited availability of direct experimental data for this specific molecule, this document consolidates information on its synthesis, characterization, potential applications, and safety considerations based on established chemical principles and data from closely related structural analogs. The primary focus is on its role as a versatile synthetic intermediate, particularly in the construction of kinase inhibitors and other biologically active scaffolds. This guide aims to be a valuable resource for researchers working with or considering the use of this compound in their scientific endeavors.

Introduction: The Strategic Importance of the N-acylaminopyridine Scaffold

The N-acylaminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active molecules. The pyridine ring can serve as a bioisostere for a phenyl group, offering improved solubility and metabolic stability, as well as providing a key hydrogen bond acceptor through the ring nitrogen. The acetamide group, on the other hand, can participate in hydrogen bonding interactions as both a donor and an acceptor, contributing to the binding affinity of a molecule to its biological target.

This compound, with its specific substitution pattern, presents a unique combination of these features. The chlorine atom at the 2-position of the pyridine ring can serve as a handle for further synthetic elaboration through various cross-coupling reactions, allowing for the introduction of molecular diversity. This strategic placement of functional groups makes this compound a valuable building block for the synthesis of targeted libraries of compounds for drug discovery programs.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 13602-82-9 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClN₂O | [1][3] |

| Molecular Weight | 170.60 g/mol | [1][3] |

| Appearance | Predicted to be a solid | [1][3] |

| Purity | Typically available at ≥98% | [1][3] |

Spectroscopic Characterization (Predicted)

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. In the absence of published experimental spectra, the following characteristics are predicted based on the analysis of its structural isomers and related compounds.

The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Acetamide CH₃: A singlet integrating to three protons, likely in the range of δ 2.0-2.3 ppm.

-

Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals. The proton at the 5-position is expected to be a doublet, the proton at the 3-position a singlet or a narrowly split doublet, and the proton at the 6-position a doublet. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).

-

Amide NH: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically in the range of δ 8.0-10.0 ppm.

The carbon NMR spectrum will provide further confirmation of the structure.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Acetamide CH₃: A signal in the aliphatic region, around δ 20-25 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region, with the carbon bearing the chlorine atom (C2) being significantly influenced by the halogen's electronic effects.

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of chlorine.

-

Molecular Ion Peak [M]⁺: An intense peak at m/z corresponding to the molecular weight (170.60).

-

Isotope Peak [M+2]⁺: A peak at m/z+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways would involve the loss of the acetyl group and cleavage of the pyridine ring.

Synthesis and Reaction Chemistry

The most logical and commonly employed method for the synthesis of this compound is the acylation of 4-amino-2-chloropyridine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride.

Synthesis of the Precursor: 4-Amino-2-chloropyridine

The starting material, 4-amino-2-chloropyridine, is a crucial intermediate that can be synthesized through several reported routes. One common method involves the nitration of 2-chloropyridine, followed by the reduction of the nitro group to an amine.[5]

Experimental Protocol: Acylation of 4-Amino-2-chloropyridine

This protocol is based on general procedures for the acylation of aminopyridines and should be optimized for specific laboratory conditions.

Materials:

-

4-Amino-2-chloropyridine

-

Acetyl chloride or Acetic anhydride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.

-

Base: A base such as triethylamine or pyridine is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

-

Controlled Addition at Low Temperature: The dropwise addition of acetyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of potential byproducts.

Diagram: Synthetic Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-chloro substituent on the pyridine ring of this compound can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The acetamide group can also contribute to binding by forming additional hydrogen bonds.

Diagram: Role in Kinase Inhibitor Design

Caption: The role of this compound as a scaffold in kinase inhibitor design.

Safety and Handling

As no specific safety data sheet (SDS) is readily available for this compound, a cautious approach to handling is imperative. The following recommendations are based on the known hazards of structurally similar compounds, such as other chloro- and amino-pyridines and acetamides.[6][7][8][9][10][11]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[9]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly as a building block for the synthesis of kinase inhibitors. While direct experimental data for this compound is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogs. As research in this area progresses, it is anticipated that the utility of this versatile scaffold will be further demonstrated in the development of novel therapeutic agents.

References

- Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

- Google Patents. (2015). CN104987310A - Synthesis process of levosimendan.

- Penta chemicals. (2023). Acetamide - SAFETY DATA SHEET.

- MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.

- ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.

- Amerigo Scientific. (n.d.). This compound.

- XIDIAN. (n.d.). This compound.

- PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.

- NIH. (n.d.). N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide.

- Amerigo Scientific. (n.d.). This compound.

- PubChem. (n.d.). N-(4-Chloropyridin-2-yl)acetamide.

- Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- NIH. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.

- Figshare. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.

- Wang Lab. (n.d.). Example Experimental Sections.

- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.

Sources

- 1. nj.gov [nj.gov]

- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 7. echemi.com [echemi.com]

- 8. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-chloropyridin-4-yl)acetamide

This guide provides a comprehensive overview of the synthesis of N-(2-chloropyridin-4-yl)acetamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The narrative delves into the core chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the safety considerations integral to a self-validating and trustworthy scientific process.

Strategic Overview: The Chemistry of Acetylation

The synthesis of this compound is fundamentally an N-acetylation reaction. This process involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the primary amine in the starting material, 4-amino-2-chloropyridine. The most common and efficient method to achieve this is through a nucleophilic acyl substitution reaction with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride.

The reaction's success hinges on the nucleophilicity of the amino group on the pyridine ring and the electrophilicity of the carbonyl carbon in the acetylating agent. The lone pair of electrons on the nitrogen atom of the amine initiates an attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product, this compound.

Reaction Pathway Visualization

Caption: General mechanism for the acetylation of 4-amino-2-chloropyridine.

Precursor Synthesis: Preparation of 4-Amino-2-chloropyridine

A robust synthesis of the final product requires a high-quality starting material. 4-Amino-2-chloropyridine is not always readily available in bulk and is often synthesized via a multi-step process starting from the more common 2-chloropyridine. This common industrial route enhances the reactivity of the pyridine ring for subsequent functionalization.[1][2]

The typical pathway involves:

-

N-Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide, often using an oxidizing agent like hydrogen peroxide in an acidic medium. This step activates the 4-position of the pyridine ring.[1]

-

Nitration: The activated 2-chloropyridine-N-oxide undergoes nitration, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.

-

Reduction: The final step involves the reduction of the nitro group to an amino group. This is commonly achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation.[3] This step also typically removes the N-oxide to yield the desired 4-amino-2-chloropyridine.

Precursor Synthesis Workflow

Sources

- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

N-(2-chloropyridin-4-yl)acetamide molecular weight

An In-depth Technical Guide to N-(2-chloropyridin-4-yl)acetamide: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While its direct biological activity is not extensively documented, its value as a synthetic intermediate is paramount. This document details its physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, outlines expected analytical characterization, discusses its application as a versatile building block, and provides essential safety and handling protocols. The guide is structured to offer not just procedural steps, but the scientific rationale underpinning them, ensuring a deep and actionable understanding for the target audience.

Core Physicochemical Properties

This compound is a solid, off-white compound at room temperature.[1][2] Its molecular structure, featuring a chlorinated pyridine ring and an acetamide functional group, makes it a valuable precursor in the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O | [2][3] |

| Molecular Weight | 170.6 g/mol | [2][4] |

| CAS Number | 13602-82-9 | [2][5] |

| Appearance | Solid, Off-white Powder | [1][2] |

| Purity (Typical) | ≥98% | [2] |

| InChI Key | DFUPWNHYRNYOHQ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The primary amine of 4-amino-2-chloropyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.

Causality of Experimental Design

The chosen pathway leverages the high reactivity of the amino group on the pyridine ring. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting due to its lower volatility and less aggressive reaction profile, which simplifies handling and reduces the formation of corrosive HCl gas as a byproduct. The reaction is often performed in the presence of a mild base or excess starting amine to neutralize the acetic acid byproduct, driving the equilibrium towards the product. For purification, recrystallization is a standard and effective method for obtaining a high-purity solid product.

Proposed Synthetic Protocol

-

Reagent Preparation : In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-amino-2-chloropyridine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acetylation : Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction : Heat the mixture to a moderate temperature (e.g., 50-70°C) and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up : After cooling to room temperature, the reaction mixture is quenched by carefully pouring it into cold water or a saturated sodium bicarbonate solution to neutralize excess acid and precipitate the product.

-

Isolation & Purification : Collect the crude solid product by vacuum filtration and wash with cold water.[7]

-

Recrystallization : Purify the crude product by recrystallizing from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Drying : Dry the purified crystals under vacuum to remove residual solvent.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation and Analytical Characterization

While comprehensive experimental spectroscopic data for this compound is not widely available in published literature, its structure can be confidently predicted based on analogous compounds.[8] A robust quality control process is essential to confirm the identity and purity of the synthesized material.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for verifying the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl protons (CH₃) of the acetamide group. - Distinct signals for the three protons on the pyridine ring, likely appearing as doublets and a doublet of doublets. - A broad singlet for the amide proton (NH), which may exchange with D₂O. |

| ¹³C NMR | - A signal for the carbonyl carbon of the amide group at a downfield chemical shift (~165-170 ppm). - A signal for the methyl carbon. - Signals corresponding to the five distinct carbons of the pyridine ring. |

| IR Spectroscopy | - A strong absorption band for the amide C=O stretch (~1650-1680 cm⁻¹). - An N-H stretching band (~3200-3400 cm⁻¹). - C-Cl stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺). - A characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[8] |

Analytical Workflow for Quality Control

Caption: Standard analytical workflow for compound verification and quality control.

Applications in Research and Drug Development

This compound serves primarily as a versatile synthetic intermediate. N-arylacetamides are crucial intermediates for creating a wide range of medicinal, agrochemical, and pharmaceutical compounds.[7] The strategic placement of the chloro and acetamido groups allows for diverse chemical modifications.

-

Scaffold for Kinase Inhibitors : The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are critical in oncology.[4] The chlorine atom at the 2-position can be readily displaced or used as a handle in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, more complex fragments that can interact with the enzyme's active site.[9]

-

Building Block for Agrochemicals : Similar pyridine-based structures are used to develop novel herbicides and plant growth regulators.[4]

-

Medicinal Chemistry Research : The acetamide group can participate in crucial hydrogen bonding interactions with biological targets, while the overall structure serves as a template for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Role in a Drug Discovery Pipeline

Caption: Role of the title compound as an intermediate in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The information below is based on safety data sheets for structurally related compounds.[1][10][11]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[11]

-

Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

-

First Aid :

-

Eyes : In case of contact, immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[10][12]

-

Skin : If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][12]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[10]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][12]

Conclusion

This compound is a valuable chemical entity whose primary significance lies in its role as a synthetic building block. Its molecular architecture provides a robust platform for the development of novel compounds in the pharmaceutical and agrochemical sectors. This guide has provided a detailed technical framework covering its properties, a logical synthetic route, analytical characterization strategies, and essential safety protocols to empower researchers in leveraging this compound for their scientific endeavors.

References

- Benchchem. An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide. URL: https://www.benchchem.com/product/bchm1192837

- ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. URL: https://www.chemicalbook.com/synthesis/5221-37-4.htm

- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC108710050&productDescription=4-CHLOROACETANILIDE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en

- Thermo Fisher Scientific. SAFETY DATA SHEET. URL: https://www.thermofisher.

- ECHEMI. N-(2-Chlorophenyl)acetamide SDS, 533-17-5 Safety Data Sheets. URL: https://www.echemi.com/sds/N-(2-Chlorophenyl)acetamide-cas-533-17-5.html

- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a0500

- PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/670085

- Combi-Blocks, Inc. N-(5-Chloropyridin-2-yl)acetamide Safety Data Sheet. URL: https://www.combi-blocks.com/sds/JN-6645.pdf

- CymitQuimica. This compound. URL: https://www.cymitquimica.com/N-2-Chloropyridin-4-yl-acetamide-10-F077212

- PubChem. N-(4-Chloropyridin-2-yl)acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22832129

- MySkinRecipes. N-(4-Chloropyridin-2-yl)acetamide. URL: https://www.myskinrecipes.com/research/product/217259/n-4-chloropyridin-2-yl-acetamide

- Acros Pharmatech. N-(4-Chloropyridin-2-yl)acetamide. URL: https://www.acrospharmatech.com/product/n-4-chloropyridin-2-ylacetamide/

- Chemsrc. N-(5-chloropyridin-2-yl)acetamide. URL: https://www.chemsrc.com/en/cas/45965-30-8_1048454.html

- Santa Cruz Biotechnology. 2-Chloro-N-(2-chloropyridin-3-yl)acetamide. URL: https://www.scbt.com/p/2-chloro-n-2-chloropyridin-3-yl-acetamide-1426435-00-5

- PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/289435

- ResearchGate. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. URL: https://www.researchgate.net/publication/289524040_Synthesis_and_antimicrobial_study_of_N-4-2-_piperidine-1-yl-ethoxy_phenyl_acetamide_analogues

- Amerigo Scientific. This compound. URL: https://www.amerigoscientific.com/n-2-chloropyridin-4-yl-acetamide-cas-13602-82-9-item-1201478.html

- CDH Fine Chemical. This compound. URL: https://www.cdhfinechemical.com/N-(2-Chloropyridin-4-yl)acetamide-N846703.html

- National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942410/

- ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. URL: https://www.researchgate.

- Benchchem. N-(4-methylpyridin-2-yl)acetamide. URL: https://www.benchchem.com/product/bchm10100

- Benchchem. N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery. URL: https://www.benchchem.com/product/bchm10080

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N-(4-Chloropyridin-2-yl)acetamide | C7H7ClN2O | CID 22832129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Chloropyridin-2-yl)acetamide [myskinrecipes.com]

- 5. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Solubility and Stability of N-(2-chloropyridin-4-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of N-(2-chloropyridin-4-yl)acetamide (CAS No: 13602-82-9), a key heterocyclic intermediate in contemporary drug discovery and development.[1][2] Recognizing the scarcity of public experimental data for this specific molecule, this document emphasizes robust, field-proven methodologies over a simple data sheet. It is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding. The guide details the causality behind experimental choices, presents self-validating protocols, and is rigorously supported by in-text citations to established standards and scientific literature. Herein, we delineate predictive computational assessments, step-by-step experimental protocols for solubility and stability determination, and the development of stability-indicating analytical methods in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Physicochemical Landscape of a Modern Intermediate

This compound belongs to a class of substituted pyridine derivatives that are of significant interest in medicinal chemistry. The molecule incorporates a chloro-substituted pyridine ring, a common pharmacophore, and an acetamide functional group. This unique combination of moieties suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules. However, the very features that make it synthetically attractive—the reactive chlorine atom and the amide bond—also present potential liabilities in terms of solubility and stability.

A thorough understanding of these physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development. Poor solubility can severely limit bioavailability, while instability can compromise a drug's safety, efficacy, and shelf-life. This guide, therefore, provides the foundational knowledge and practical workflows required to de-risk development pathways involving this and structurally related compounds.

Predicted Physicochemical Properties and Structural Analysis

In the absence of extensive experimental data, computational models provide a valuable starting point for understanding the likely behavior of this compound. Various in silico tools, including quantitative structure-property relationship (QSPR) models and physics-based methods, can offer initial predictions.[3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method | Implication for Solubility & Stability |

| Molecular Formula | C₇H₇ClN₂O | - | Foundational for all calculations. |

| Molecular Weight | 170.6 g/mol | - | Influences diffusion and dissolution rates. |

| CAS Number | 13602-82-9 | Chemical Abstract Service | Unique identifier for the compound.[1][2] |

| XLogP3 (Computed) | ~1.1 | PubChem | Indicates moderate lipophilicity, suggesting potentially limited aqueous solubility. |

| Hydrogen Bond Donors | 1 | PubChem | The amide N-H group can participate in hydrogen bonding, which can aid solvation in protic solvents. |

| Hydrogen Bond Acceptors | 3 | PubChem | The pyridine nitrogen, carbonyl oxygen, and chlorine atom can accept hydrogen bonds, influencing interactions with aqueous media. |

| pKa (Predicted) | ~3-4 (pyridinium ion) | ACD/Labs, ChemAxon | The pyridine nitrogen is weakly basic. At physiological pH, the molecule will be predominantly in its neutral form, which may have lower solubility than the protonated form. |

Note: Predicted values are estimations and should be experimentally verified.

The presence of the chlorine atom on the pyridine ring is expected to influence the molecule's electronic properties and, consequently, its reactivity and pKa compared to unsubstituted acetamidopyridine.[6] The amide bond is a known site of potential hydrolytic instability, particularly under acidic or basic conditions.

A Rigorous Approach to Determining Aqueous Solubility

Aqueous solubility is a cornerstone of pre-formulation studies. It dictates the dissolution rate and, ultimately, the bioavailability of an orally administered drug. For this compound, a multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.

The "Why": Kinetic vs. Thermodynamic Solubility

In early discovery, kinetic solubility is often measured to provide a high-throughput assessment of solubility under non-equilibrium conditions, typically involving the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[7] This is a pragmatic approach for screening large numbers of compounds. However, for lead optimization and pre-clinical development, thermodynamic solubility , determined by the shake-flask method, is the gold standard.[8] It represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent system and is the value required for regulatory submissions.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is specific for the analyte.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound (solid, of known purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl, pH 1.2

-

Acetate buffer, pH 4.5

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Thermostatically controlled shaker/incubator

-

pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to vials containing the different aqueous media (e.g., 5 mg in 1 mL of buffer). The excess solid is crucial to ensure equilibrium with the dissolved state.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium is reached when the concentration of the analyte in solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Causality Note: This step is critical to prevent artificially high solubility readings from suspended solids. Adsorption of the compound to the filter should be assessed by comparing the concentration of a known standard before and after filtration.

-

Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Develop and validate a simple isocratic or gradient reversed-phase HPLC method for the quantification of this compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.[9] Detection at a UV maximum (determined by a PDA scan) will provide the necessary sensitivity.

-

Prepare a calibration curve using standards of known concentration.

-

Inject the diluted samples and quantify the concentration against the calibration curve.

-

The final solubility is reported in units such as mg/mL or µg/mL.

-

Workflow Diagram: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Assessing Chemical Stability: A Forced Degradation Approach

Stability testing is fundamental to ensuring that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation, or stress testing, is an integral part of this process, as mandated by ICH guidelines.[10][11][12] These studies are designed to accelerate the degradation of the molecule to identify likely degradation products, establish degradation pathways, and, critically, to develop and validate a stability-indicating analytical method.[13][14][15]

The Rationale of Stress Testing

The goal of forced degradation is not to completely destroy the drug but to induce a target degradation of 5-20%.[16][17] This level of degradation is sufficient to produce and detect degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[16] The conditions employed are more severe than those used in accelerated stability studies.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for analytical method development.

Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute for analysis.

-

Causality Note: The amide bond is susceptible to acid-catalyzed hydrolysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Sample, neutralize, and dilute as above.

-

Causality Note: Base-catalyzed hydrolysis of the amide is a primary anticipated degradation pathway.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water or a co-solvent.

-

Incubate at room temperature, protected from light.

-

Sample at various time points (e.g., 2, 6, 24 hours).

-

Causality Note: The pyridine ring and other parts of the molecule may be susceptible to oxidation.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Sample at various time points (e.g., 1, 3, 7 days).

-

Dissolve the sampled solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples.

-

Workflow Diagram: Forced Degradation and Method Development

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. helixchrom.com [helixchrom.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Forced Degradation Testing | SGS USA [sgs.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. pharmtech.com [pharmtech.com]

Unlocking the Therapeutic Potential of N-(2-chloropyridin-4-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of N-(2-chloropyridin-4-yl)acetamide, a synthetic compound of significant interest in medicinal chemistry. While direct biological data on this specific molecule is nascent, this document synthesizes information from structurally related analogs to postulate its therapeutic potential, primarily in oncology and infectious diseases. We delve into hypothesized mechanisms of action, supported by evidence from similar chemical scaffolds, and provide detailed, field-proven experimental protocols for the validation of these activities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a systematic and scientifically rigorous investigation into the pharmacological profile of this compound.

Introduction: The Chemical and Therapeutic Promise of this compound

This compound is a small molecule featuring a pyridine ring, a privileged scaffold in medicinal chemistry, and a reactive chloroacetamide group. The unique electronic properties of the pyridine ring, combined with the electrophilic nature of the chloroacetamide moiety, make this compound a compelling candidate for targeted drug discovery. The chloroacetamide group, in particular, can act as a warhead for covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

This guide will focus on the following hypothesized biological activities of this compound, drawing parallels from structurally similar compounds:

-

Anticancer Activity: Primarily through the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

-

Antimicrobial Activity: By targeting essential bacterial enzymes or cellular processes.

-

Exploratory Activities: Including potential anti-inflammatory and neurological effects.

For each potential application, we will outline detailed experimental workflows, from initial in vitro screening to more complex cellular and in vivo models, providing the scientific rationale behind each step.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound and its isomer, N-(4-chloropyridin-2-yl)acetamide, for comparative purposes.

| Property | This compound | N-(4-chloropyridin-2-yl)acetamide[1][2] |

| CAS Number | 13602-82-9 | 245056-66-0 |

| Molecular Formula | C₇H₇ClN₂O | C₇H₇ClN₂O |

| Molecular Weight | 170.6 g/mol | 170.6 g/mol |

| IUPAC Name | This compound | N-(4-chloropyridin-2-yl)acetamide |

| Synonyms | 4-Acetamido-2-chloropyridine | 2-Acetamido-4-chloropyridine |

Hypothesized Biological Activity I: Anticancer Potential as a Kinase Inhibitor

The pyridine scaffold is a common feature in many approved kinase inhibitors.[3] The chloroacetamide moiety can serve as a reactive handle for covalent inhibition, targeting nucleophilic residues like cysteine in the kinase active site.[4] This leads to the hypothesis that this compound may act as an inhibitor of protein kinases involved in cancer progression.

Proposed Mechanism of Action: Covalent Kinase Inhibition

We hypothesize that this compound may function as an irreversible or covalent reversible inhibitor of specific kinases. The pyridine core could engage in hydrogen bonding with the hinge region of the kinase, while the chloroacetamide group forms a covalent bond with a nearby cysteine residue. This dual-binding mode would lead to potent and sustained inhibition of kinase activity.

Caption: Hypothesized covalent inhibition of a protein kinase by this compound.

Experimental Workflow for Anticancer Activity Evaluation

A tiered approach is recommended to systematically evaluate the anticancer potential of this compound.

Caption: Tiered experimental workflow for assessing anticancer activity.

Rationale: To identify the specific kinase targets of this compound. A broad panel of kinases should be screened to determine its selectivity profile.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays.

-

Screening Concentration: A primary screen at a single high concentration (e.g., 10 µM) is recommended.

-

Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.

Rationale: To assess the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.

-

MTT/MTS Assay: Add MTT or MTS reagent and incubate until color development.

-

Data Analysis: Measure absorbance and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify early and late apoptotic populations.

Hypothesized Biological Activity II: Antimicrobial Potential

The chloroacetamide moiety is a known electrophile that can react with nucleophilic residues in proteins, making it a potential antimicrobial agent. Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6]

Proposed Mechanism of Action: Enzyme Alkylation

This compound may exert its antimicrobial effect by alkylating essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. This covalent modification would lead to enzyme inactivation and subsequent bacterial cell death.

Caption: Proposed antimicrobial mechanism via alkylation of essential bacterial enzymes.

Experimental Workflow for Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of this compound should be conducted.

Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution: Prepare a serial dilution of this compound in a 96-well plate containing bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Rationale: To determine the lowest concentration of the compound that results in a significant reduction in bacterial viability.

Protocol:

-

Subculturing: Following the MIC determination, subculture aliquots from the wells with no visible growth onto agar plates.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

Data Analysis: The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Exploratory Investigations: Anti-inflammatory and Neurological Potential

While the primary hypothesized activities are anticancer and antimicrobial, the chemical scaffold of this compound suggests potential for other therapeutic applications.

-

Anti-inflammatory Activity: Structurally related thienopyridines have demonstrated anti-inflammatory properties.[7] Preliminary screening could involve in vitro assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Neurological Activity: Certain aminopyridines are being investigated for neurological disorders.[8] The potential neuroprotective effects of this compound could be initially assessed in neuronal cell culture models of oxidative stress or neuroinflammation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The presence of a pyridine core and a reactive chloroacetamide moiety strongly suggests potential as a covalent inhibitor of protein kinases in cancer and as an alkylating agent against microbial targets. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of these hypothesized biological activities.

Future research should focus on:

-

Lead Optimization: If promising activity is identified, structure-activity relationship (SAR) studies should be conducted to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: In-depth biochemical and cellular studies will be necessary to precisely define the molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Promising lead compounds will require rigorous evaluation in animal models of disease to assess their therapeutic efficacy and safety profiles.

This technical guide serves as a roadmap for unlocking the full therapeutic potential of this compound and its future derivatives.

References

- N-(4-Chloropyridin-2-yl)acetamide. MySkinRecipes.

- Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 559.